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Compound of Interest

Compound Name: Fluorescent Red Mega 500

Cat. No.: B12058957

Get Quote

Executive Summary
Fluorescent Red Mega 500 (CAS: 540528-13-0) is a high-performance fluorophore

distinguished by its Large Stokes Shift (LSS). Unlike conventional cyanine or rhodamine dyes,

which typically exhibit a Stokes shift of 20–30 nm, Fluorescent Red Mega 500 features a

separation of over 100 nm between its excitation and emission maxima.

This unique photophysical property allows researchers to excite the fluorophore with standard

blue-green lasers (e.g., 488 nm Argon or 514 nm) while collecting emission in the red channel

(~610–612 nm). This capability is critical for single-laser multicolor imaging, enabling the

simultaneous detection of green (e.g., FITC/GFP) and red targets without the need for multiple

excitation sources or complex spectral unmixing.

Photophysical Characterization
Spectral Properties
The utility of Fluorescent Red Mega 500 lies in its ability to bridge the gap between standard

excitation lines and far-red detection channels.
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Property Value Notes

Excitation Max (

)
500–505 nm

Perfectly matches 488 nm

(Argon) and 514 nm lines.

Emission Max (

)
612 nm

Deep red emission, well-

separated from GFP/FITC.

Stokes Shift ~110 nm
"Mega" class shift minimizes

self-quenching and cross-talk.

Extinction Coeff. (

)

~90,000 High absorptivity ensures

bright signal output.

Molecular Weight ~596.7 g/mol
Small molecule size reduces

steric hindrance in conjugates.

Solubility DMSO, DMF, Water
Amphiphilic nature allows

versatile labeling.

Mechanism of Action: TICT Dynamics
The large Stokes shift of Fluorescent Red Mega 500 is governed by a Twisted Intramolecular

Charge Transfer (TICT) mechanism.[1] Upon photoexcitation, the molecule undergoes an

electron transfer from an electron-donating group (typically diethylamino) to an electron-

withdrawing aromatic system.[1] This transfer induces a conformational relaxation (twisting)

that significantly lowers the energy of the excited state before emission, resulting in the red-

shifted photon release.

Key Consequence for Researchers:

Solvatochromism: The TICT state is sensitive to environmental polarity. In polar solvents (like

buffer), the quantum yield may be lower.[1] Upon binding to hydrophobic pockets (e.g., HSA,

lipid membranes, or antibody interfaces), the non-radiative decay pathways are suppressed,

leading to a dramatic increase in fluorescence lifetime and brightness.
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Single-Laser Multicolor Imaging (The "Mega"
Advantage)
The primary application of Fluorescent Red Mega 500 is in multiplex immunofluorescence

where laser lines are limited.

The Problem: Standard confocal systems often require switching between 488 nm (for GFP)

and 561/633 nm (for RFP/Cy5) lasers. This introduces temporal delays (mismatch in dynamic

live-cell imaging) and chromatic aberration risks. The Solution: Use Fluorescent Red Mega
500 alongside a standard green fluorophore (e.g., Atto 488 or FITC).

Workflow Diagram:

Excitation Source
(488 nm Argon Laser)

Biological Sample
(Dual Labeled)

Simultaneous Excitation

Target A: FITC/GFP
(Ex: 490nm / Em: 520nm)

Target B: Mega 500
(Ex: 500nm / Em: 612nm)

Dichroic Beam Splitter
(560 nm LP)

Emission 520nm

Emission 612nm

Detector 1 (Green)
BP 510-540 nmReflected (<560nm)

Detector 2 (Red)
BP 590-650 nm

Transmitted (>560nm)

Click to download full resolution via product page

Figure 1: Optical path for simultaneous dual-color imaging using a single 488 nm excitation

source. Mega 500 allows red detection without a secondary laser.

High-Throughput Binding Assays (HSA)
Due to its TICT nature, Fluorescent Red Mega 500 serves as an excellent probe for

hydrophobic binding sites on proteins like Human Serum Albumin (HSA).

Principle: In buffer, the dye is relatively dim. Upon binding to the drug-binding sites of HSA,

fluorescence intensity increases significantly.

Application: Competitive binding assays. When a drug candidate displaces the dye from the

protein, fluorescence decreases. This allows for rapid
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determination without radioactive ligands.

Detailed Experimental Protocols
Protocol: Immunofluorescence Labeling with Mega 500
This protocol assumes the use of a secondary antibody conjugated to Fluorescent Red Mega
500 (e.g., Goat anti-Rabbit IgG-Mega 500).

Reagents:

PBS (Phosphate Buffered Saline), pH 7.4.

Blocking Buffer: PBS + 1% BSA + 0.1% Triton X-100.

Primary Antibody (Rabbit host).

Secondary Antibody: Mega 500 conjugate.[2]

Mounting Media (anti-fade).

Step-by-Step Methodology:

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature

(RT). Wash 3x with PBS.

Permeabilization: Incubate with PBS + 0.1% Triton X-100 for 10 minutes.

Blocking: Incubate in Blocking Buffer for 30 minutes at RT to prevent non-specific binding.

Primary Staining: Dilute primary antibody in Blocking Buffer (typically 1:100–1:500). Incubate

for 1 hour at RT or overnight at 4°C.

Wash: Wash 3x 5 minutes with PBS.

Secondary Staining (Critical Step):

Dilute Mega 500-conjugated secondary antibody (1:200–1:500) in Blocking Buffer.
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Note: If co-staining with FITC/GFP, add the anti-mouse-FITC antibody in this same step.

Incubate for 1 hour at RT in the dark.

Final Wash: Wash 3x 5 minutes with PBS.

Mounting: Mount coverslip using anti-fade medium. Seal with nail polish if necessary.

Imaging: Set excitation to 488 nm. Collect Channel 1 (510–540 nm) for Green and Channel 2

(590–640 nm) for Red.

Protocol: Protein Binding Competition Assay
Objective: Determine binding affinity of a small molecule drug to HSA.

Preparation: Prepare a 1

M stock of Fluorescent Red Mega 500 in PBS.

Protein Mix: Add HSA to a final concentration of 3

M (dye:protein ratio ~1:3 ensures saturation of specific sites). Incubate for 10 min.

Titration: Aliquot the HSA-Dye complex into a 96-well black plate.

Competition: Add the test compound (drug) in serial dilutions (e.g., 0.1

M to 100

M).

Readout: Measure Fluorescence Intensity (Ex 488 nm / Em 612 nm).

Analysis: Plot Fluorescence vs. Log[Concentration]. A decrease in signal indicates

displacement of Mega 500 by the drug.
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Issue Probable Cause Corrective Action

Low Signal Intensity
TICT quenching in aqueous

buffer.

Ensure the dye is bound to the

target. If using as a free stain,

ensure the environment is

hydrophobic enough. For

antibodies, increase

concentration slightly.

Bleed-through into Green

Channel
Broad emission tail (rare).

Mega 500 has a large Stokes

shift, so bleed-through into

green is physically impossible.

Check if the green dye is

bleeding into the red channel.

Photobleaching High laser power.

Mega dyes are generally

stable, but TICT states can be

sensitive. Use anti-fade

mounting media (e.g., Mowiol

or commercial equivalents).

Precipitation Low solubility in pure water.

Always prepare stock solutions

in anhydrous DMSO or DMF

before diluting into aqueous

buffers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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